molecular formula C7H20Si2 B1329431 Bis(trimethylsilyl)methane CAS No. 2117-28-4

Bis(trimethylsilyl)methane

Cat. No. B1329431
CAS RN: 2117-28-4
M. Wt: 160.4 g/mol
InChI Key: GYIODRUWWNNGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylsilyl)methane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including materials science and synthetic chemistry.

Synthesis Analysis

The synthesis of bis(trimethylsilyl)methane derivatives can be achieved through different pathways. For instance, tris(trimethylsilyl)methanethiol can be converted into bis(trimethylsilyl)methanethiol, which can then be used to synthesize bis- and tris(trimethylsilyl)methyl alkanethiosulfinate esters. These esters can further react to form alkyl trimethylsilyldithioformates . Another synthesis route involves the reaction of tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether, leading to the formation of methoxy-bis[tris(trimethylsilyl)silyl]methane . Additionally, bis(alkyldihydroxysilyl)methanes can be prepared by hydrolyzing bis(alkyldichlorosilyl)methanes using aniline as an HCl scavenger .

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl)methane derivatives can exhibit significant distortions due to the steric demands of the trimethylsilyl groups. For example, in methoxy-bis[tris(trimethylsilyl)silyl]methane, the central Si–C–Si angle is widened to 132.7°, and the trimethylsilyl groups are pressed together, resulting in an average Si–Si–Si angle of 105.6° . Similarly, dimethylamino-bis[tris(trimethylsilyl)silyl]methane shows a central Si–C–Si angle of 132.6° .

Chemical Reactions Analysis

Bis(trimethylsilyl)methane and its derivatives can undergo various chemical reactions. For instance, bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides can react with nucleophiles to yield products derived from bis(trimethylsilyl)sulfene . The reactivity of these compounds is influenced by the presence of the trimethylsilyl groups, which can affect the stability and outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl)methane derivatives are influenced by their molecular structure. The presence of bulky trimethylsilyl groups can lead to high thermal stability, as observed in bis(alkyldihydroxysilyl)methanes, which are stable below their melting points . The steric hindrance caused by these groups can also affect the bond angles and lengths within the molecule, as seen in the case of methoxy-bis[tris(trimethylsilyl)silyl]methane .

Scientific Research Applications

Versatile C1 Building Block

Bis(trimethylsilyl)methane is recognized for its versatility as a C1 building block in organic chemistry. Its applications span various reactions, including Peterson olefination and Kumada cross-coupling reactions with aryl and vinyl halides. This chemical's ability to participate in the synthesis of methylenephosphine analogs and serve as a sterically demanding ligand for main group and transition metal complexes highlights its broad utility in synthetic chemistry (Williams & Walsh, 2010).

Electron Affinity and Bond Dissociation Energies

The electron affinity and bond dissociation energies of bis(trimethylsilyl)methane have been a subject of study. For instance, its electron affinity was compared with that of bis(dimethylphosphino)methane, and the α-stabilization effect of silyl and phosphino substitution was found to be significant. This research provides valuable insights into the stabilization mechanisms and energetic properties of this compound (Römer et al., 1998).

Electron Mobility

Bis(trimethylsilyl)methane's electron mobility has been studied in comparison to hexamethyldisiloxane. The research found that for silicon-containing compounds like bis(trimethylsilyl)methane, the electron mobility is higher than in comparable alkanes. This property is crucial for understanding the behavior of these compounds in various environments (Holroyd et al., 1997).

Synthesis and Molecular Structure

The synthesis and molecular structure of derivatives of bis(trimethylsilyl)methane have been explored. Studies have been conducted on compounds like Bis[(-2,2-dimethyl-1-trimethylsiloxypropyliden)phosphano]methane, where the structural arrangement and bond distances and angles offer deep insights into the molecular behavior of these compounds (Becker & Mundt, 1978).

Peterson Olefinations

Bis(trimethylsilyl)methane has been used in the stereoselective Peterson olefinations, demonstrating its applicability in creating diverse organic structures. This research highlights its role in organic synthesis, particularly in reactions involving carbonyl electrophiles and substituted N-benzylideneaniline as electrophiles. This application showcases the compound's utility in complex chemical transformations (Das et al., 2015).

Synthesis of Alkyl Trimethylsilyldithioformates

Bis(trimethylsilyl)methane is instrumental in the synthesis of alkyl trimethylsilyldithioformates. This chemical reaction involves trapping bis(trimethylsilyl)thione with alkanesulfenic acids, leading to the synthesis of bis- and tris(trimethylsilyl)methanethiols, showcasing the compound's versatility in sulfur-based organic syntheses (Block & Aslam, 1985).

Fluoro Olefin Synthesis

Bis(trimethylsilyl)methane serves as a novel C1 building block in the synthesis of fluoro olefins. Its reaction with aldehydes in the presence of catalysts yields various fluorinated compounds, demonstrating its applicability in creating specialized organic molecules with potential applications in materials science and pharmaceuticals (Shimizu et al., 1999; Shimizu et al., 2000).

Synthesis of Geminal Di(hypersilyl) Compounds

Research has been conducted on the synthesis and structure of compounds like Methoxybis[tris(trimethylsilyl)silyl]methane, representing the first geminal di(hypersilyl) compound with a central carbon atom. These studies contribute to understanding the spatial demands and molecular distortions caused by bulky silyl groups in organic molecules (Jeschke et al., 1996).

Safety And Hazards

Bis(trimethylsilyl)methane is highly flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

trimethyl(trimethylsilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIODRUWWNNGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062189
Record name Methylenebis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bis(trimethylsilyl)methane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20348
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bis(trimethylsilyl)methane

CAS RN

2117-28-4
Record name 1,1′-Methylenebis[1,1,1-trimethylsilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-methylenebis(1,1,1-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-methylenebis[1,1,1-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylenebis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenebis[trimethylsilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(trimethylsilyl)methane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XS24AZP3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(trimethylsilyl)methane
Reactant of Route 2
Reactant of Route 2
Bis(trimethylsilyl)methane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(trimethylsilyl)methane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(trimethylsilyl)methane
Reactant of Route 5
Bis(trimethylsilyl)methane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bis(trimethylsilyl)methane

Citations

For This Compound
337
Citations
C Eaborn, PB Hitchcock, A Kowalewska, ZR Lu… - Journal of …, 1996 - Elsevier
The alkyl chloride R 2 (HMe 2 Si)CCl (R = SiMe 3 ) reacted with ICl to give the iodide R 2 (ClMe 2 Si)CI, which with MeOH gave R 2 (MeOMe 2 Si)CI. This reacted with Mg in Et 2 O to …
Number of citations: 22 www.sciencedirect.com
GA Ayoko, C Eaborn - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
The compound (Me3Si)2C(SiMe2CHCH2)2(1) reacts in CCl4 with halogens X2 where X = Cl, Br, or I, to give the corresponding (Me3Si)2C(SiMe2X)2 species, and with ICl to give (…
Number of citations: 7 pubs.rsc.org
NH Buttrus, C Eaborn, PB Hitchcock, PD Lickiss… - Journal of …, 1986 - Elsevier
An X-ray diffraction study has shown that dicyclohexylsilanediol crystallizes as hydrogen-bonded dimers linked by further hydrogen bonding into ladder chains, the hydrogen bonding …
Number of citations: 40 www.sciencedirect.com
PB Hitchcock, AV Khvostov, MF Lappert - Journal of organometallic …, 2002 - Elsevier
Crystalline [K(μ-R)(thf)] ∞ (1) was obtained from equivalent portions of n-butyllithium in hexane, bis(trimethylsilyl)methane (RH) and potassium t-butoxide in thf, removal of volatiles …
Number of citations: 82 www.sciencedirect.com
M Hogenbirk, G Schat, OS Akkerman… - Journal of the …, 1992 - ACS Publications
are slightly shorter than usual. The (average) Mg-C bond distance (3)(a) Hogenbirk, M.; Van Eikema Hommes, NJR; Schat, G.; Ak-kerman, OS; Bickelhaupt, F.; Klumpp, GW Tetrahedron …
Number of citations: 25 pubs.acs.org
T Fjeldberg, R Seip, MF Lappert, AJ Thorne - Journal of Molecular Structure, 1983 - Elsevier
Steric interaction between trimethylsilyl groups in the title compound is relieved by opening the SiCSi angle (123.2 (9)), by stretching the central CSi bonds slightly (1.889-(4) Å) and by …
Number of citations: 43 www.sciencedirect.com
RA Holroyd, K Itoh, M Nishikawa - Chemical physics letters, 1997 - Elsevier
Electrons react reversibly with CO 2 in bis(trimethylsilyl)methane and hexamethyldisiloxane. This reaction is studied as a function of both temperature and pressure. The ground state …
Number of citations: 13 www.sciencedirect.com
RA Holroyd, K Itoh, M Nishikawa - … Methods in Physics Research Section A …, 1997 - Elsevier
Mobility of excess electrons in hexamethyldisiloxane and bis(trimethylsilyl)methane Page 1 ELSEVIER Nuclear Instruments and Methods in Physics Research A 390 (1997) 233-236 …
Number of citations: 9 www.sciencedirect.com
AG Avent, PD Lickiss, A Pidcock - Journal of organometallic chemistry, 1988 - Elsevier
At low temperatures, the 1 H and 13 C NMR spectra of (chlorodiphenylsilyl)(methoxydimethylsilyl)bis(trimethylsilyl)methane show resonances from nine non-equivalent methyl groups, …
Number of citations: 10 www.sciencedirect.com
TJ Barton, SK Hoekman - Journal of the American Chemical …, 1980 - ACS Publications
Convenient syntheses of bis (trimethylsilyl) diazomethane (1), trimethylsilyltrimethylgermyldiazomethane (22), and bis (trimethylgermyl) diazomethane (31), …
Number of citations: 69 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.